molecular formula C9H11N3O3 B11045587 N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide

N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide

Cat. No.: B11045587
M. Wt: 209.20 g/mol
InChI Key: IEGWOBNZIAOZRP-HJWRWDBZSA-N
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Description

N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE is a compound that belongs to the class of cyanoacetamides. Cyanoacetamides are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features, which include a cyano group and an amide functionality. These compounds are often used as intermediates in the synthesis of various heterocyclic compounds and have shown potential in biological and pharmacological applications.

Preparation Methods

The synthesis of N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times.

Chemical Reactions Analysis

N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as palladium or copper, and cyanation agents like CuCN, KCN, and TMSCN . The compound can also participate in nucleophilic addition reactions due to the presence of the cyano group. Major products formed from these reactions include heterocyclic compounds, which are valuable in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of N-[(Z)-2-CYANO-1-MORPHOLINO-3-OXO-1-PROPENYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating nucleophilic addition reactions with biological molecules. This interaction can lead to the inhibition of key enzymes and proteins involved in various biological processes, such as cell division and signal transduction . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

N-[(Z)-2-cyano-1-morpholin-4-yl-3-oxoprop-1-enyl]formamide

InChI

InChI=1S/C9H11N3O3/c10-5-8(6-13)9(11-7-14)12-1-3-15-4-2-12/h6-7H,1-4H2,(H,11,14)/b9-8-

InChI Key

IEGWOBNZIAOZRP-HJWRWDBZSA-N

Isomeric SMILES

C1COCCN1/C(=C(\C=O)/C#N)/NC=O

Canonical SMILES

C1COCCN1C(=C(C=O)C#N)NC=O

Origin of Product

United States

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